molecular formula C18H16FNO3S B2496146 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide CAS No. 2034497-37-3

2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

Cat. No. B2496146
CAS RN: 2034497-37-3
M. Wt: 345.39
InChI Key: VVJPOACEMCMVTI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide, also known as FTY720, is a synthetic sphingosine analog that has shown promising results in scientific research applications. It is a potent immunomodulatory drug that has been investigated for its potential use in treating various diseases, including multiple sclerosis, cancer, and organ transplantation rejection.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide involves its phosphorylation by sphingosine kinase 2, which results in the formation of 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide-phosphate. This metabolite binds to sphingosine-1-phosphate receptors, inducing their internalization and degradation. This results in the sequestration of lymphocytes in lymphoid tissues, reducing their circulation in the bloodstream.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and modulate immune responses. 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has also been shown to have neuroprotective effects, reducing the severity of symptoms in animal models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has several advantages for lab experiments, including its potent immunomodulatory properties and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the investigation of 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide. These include further studies of its potential use in treating autoimmune diseases, such as multiple sclerosis, and its potential use in cancer treatment. Additionally, there is a need for further investigation into the potential toxicity of 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide and the development of safer dosing regimens.

Synthesis Methods

The synthesis of 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide involves several steps, including the condensation of 2-fluorophenol with 2-bromoethyl acetate, followed by the reaction of the resulting intermediate with 5-(furan-3-yl)thiophene-2-carboxylic acid. The final product is obtained after several purification steps.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has been extensively studied for its immunomodulatory properties. It has been shown to reduce the number of circulating lymphocytes by inducing their sequestration in lymphoid tissues. This mechanism of action has been investigated for its potential use in treating autoimmune diseases, such as multiple sclerosis. 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-15-3-1-2-4-16(15)23-12-18(21)20-9-7-14-5-6-17(24-14)13-8-10-22-11-13/h1-6,8,10-11H,7,9,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJPOACEMCMVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCC2=CC=C(S2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

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